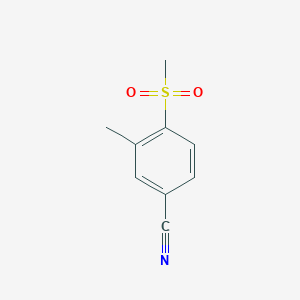

3-Methyl-4-(methylsulfonyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

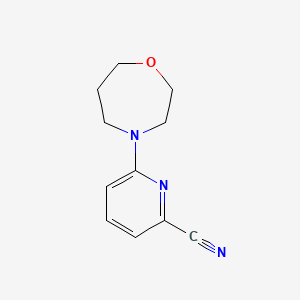

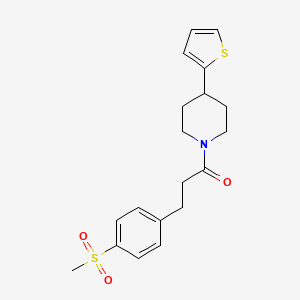

The molecular structure of 3-Methyl-4-(methylsulfonyl)benzonitrile consists of a benzonitrile core with a methylsulfonyl (CH3SO2) group attached to the 4th carbon and a methyl (CH3) group attached to the 3rd carbon.Scientific Research Applications

Practical Synthesis and Functionalization

Practical syntheses involving the sulfone functional group, akin to that in 3-Methyl-4-(methylsulfonyl)benzonitrile, have been reported for various compounds. For instance, a study detailed the synthesis of 4-fluoro-2-(methylthio)benzylamine and its conversion to the corresponding sulfone and sulfonamide, highlighting methods for introducing the methylthio moiety and subsequent functionalization to obtain sulfone analogs (Perlow et al., 2007). Such methodologies can be applied to the synthesis and functional exploration of this compound derivatives.

Catalysis and Conversion Reactions

The catalytic conversion of organic compounds using clay catalysts, as studied by Wali et al. (1998), explored the transformation of methyl benzoate with NH3 into benzonitrile and amides (Wali et al., 1998). This indicates potential pathways for the catalytic conversion of related compounds, including this compound, into valuable products.

Photocatalysis and Radical Strategies

Research on the generation of methylsulfonyl-containing compounds via photocatalysis underlines the innovative approach of using light to achieve chemical transformations. Gong et al. (2019) developed a method for producing 3-(methylsulfonyl)benzo[b]thiophenes, showcasing the efficiency of photocatalytic sulfonylation (Gong et al., 2019). This research opens avenues for the photo-induced transformation of this compound for various applications.

Environmental and Green Chemistry Applications

The exploration of green chemistry principles in synthesis is evident in studies such as the development of a more environmentally friendly synthesis route for 4-(methylsulfonyl)benzoic acid, which could be related to the synthesis of this compound and its derivatives with reduced environmental impact (Yin, 2002).

Advanced Materials and Polymer Science

Research into the synthesis and characterization of polymers and materials often involves sulfone groups. Sankir et al. (2007) investigated the synthesis and properties of partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers for fuel cell applications, demonstrating the importance of sulfone and benzonitrile functionalities in the development of advanced materials (Sankir et al., 2007).

Safety and Hazards

While specific safety data for 3-Methyl-4-(methylsulfonyl)benzonitrile is not available, general safety measures for handling similar chemical compounds include ensuring adequate ventilation, wearing personal protective equipment, avoiding contact with skin and eyes, and avoiding ingestion and inhalation .

properties

IUPAC Name |

3-methyl-4-methylsulfonylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-7-5-8(6-10)3-4-9(7)13(2,11)12/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHUGUBSIDVXEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

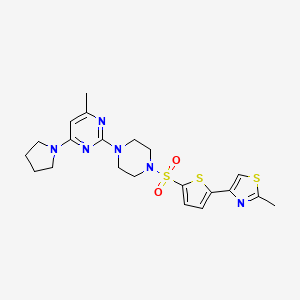

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2565669.png)

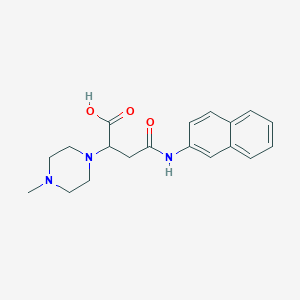

![2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpropanamide](/img/structure/B2565670.png)

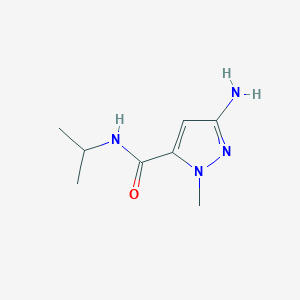

![8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2565673.png)

![N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)